molecular formula C18H11F6N3S B2648472 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 478030-82-9

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B2648472
CAS No.: 478030-82-9
M. Wt: 415.36
InChI Key: ZMRXEPQNUNSIMR-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, along with trifluoromethyl and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl groups into the molecule. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-4-(trifluoromethyl)pyrimidine: Lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine: Lacks the pyridinyl group, affecting its biological activity and applications.

Uniqueness

The presence of both trifluoromethyl and benzylsulfanyl groups in 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine makes it unique compared to similar compounds. These groups contribute to its enhanced stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3S/c19-17(20,21)12-5-3-4-11(8-12)10-28-15-9-14(18(22,23)24)26-16(27-15)13-6-1-2-7-25-13/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRXEPQNUNSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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